molecular formula C38H42Si2 B1315838 Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane CAS No. 176977-36-9

Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

Cat. No.: B1315838
CAS No.: 176977-36-9
M. Wt: 554.9 g/mol
InChI Key: VBVUINULPRUAAZ-UHFFFAOYSA-N
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Description

Historical Development of Silicon-Containing π-Conjugated Materials

The historical development of silicon-containing π-conjugated materials can be traced back to the foundational work in conjugated polymer chemistry, where early researchers recognized the potential for incorporating heteroatoms into conjugated frameworks. The initial investigations into conducting polymers, particularly the landmark work on polyacetylene that earned the Nobel Prize in 2000, established the fundamental principles of π-conjugation that would later be applied to organosilicon systems. The early work by Letheby on the oxidation of aniline and subsequent developments in polypyrrole synthesis provided the conceptual framework for understanding how electronic properties could be manipulated through chemical modification.

The transition from purely organic conjugated systems to silicon-containing materials occurred as researchers began to appreciate the unique electronic properties that silicon could impart to π-conjugated frameworks. The development of polysilanes in the 1980s and 1990s marked a significant milestone, as these materials demonstrated that silicon-silicon bonds could participate in electronic delocalization, leading to materials with unique photophysical properties. The synthesis of increasingly complex π-conjugated molecules and polymers became a significant challenge, driving the development of new synthetic methodologies and catalytic systems that could reliably form carbon-silicon bonds in conjugated environments.

The evolution toward extended π-conjugated organosilicon systems gained momentum with advances in cross-coupling chemistry, particularly the development of Sonogashira coupling reactions that could efficiently form ethynyl-aryl bonds in the presence of silyl groups. These methodological advances enabled the construction of complex molecular architectures where silicon atoms could be strategically positioned to influence electronic properties while maintaining synthetic accessibility. The recognition that silyl groups could serve dual roles as both protecting groups and electronic modulators led to the design of increasingly sophisticated systems that combined multiple aromatic units with carefully positioned silicon centers.

Structural Classification of Ethynylsilane Systems

Ethynylsilane systems can be classified based on their structural complexity, ranging from simple terminal ethynylsilanes to extended conjugated frameworks incorporating multiple aromatic units. The most basic category comprises terminal ethynylsilanes, where a single silyl group is attached to the terminal carbon of an acetylene unit. These systems serve as fundamental building blocks for more complex architectures and are characterized by their reactivity patterns, which are strongly influenced by the electronic and steric properties of the silyl substituents. Trimethylsilyl-protected alkynes represent the most common examples in this category, offering excellent stability and selectivity in synthetic transformations.

The second major classification encompasses bis-silylated systems, where silyl groups are present at both termini of extended conjugated frameworks. These systems, exemplified by compounds like triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, represent sophisticated molecular architectures where the electronic properties are influenced by both the extended π-conjugation and the terminal silyl groups. The presence of different silyl protecting groups at the termini allows for selective functionalization and provides opportunities for stepwise synthetic elaboration, making these systems particularly valuable for molecular electronics applications.

System Type Structural Features Representative Examples Key Properties
Terminal Ethynylsilanes Single silyl group, terminal acetylene Trimethylsilylacetylene High reactivity, good protecting group properties
Bis-silylated Linear Systems Silyl groups at both termini Bis(trimethylsilyl)acetylene Enhanced stability, dual protection
Extended π-Conjugated Systems Multiple aromatic units with ethynyl bridges Target compound C₃₈H₄₂Si₂ Tunable electronic properties, molecular wire behavior
Branched Ethynylsilane Networks Multiple ethynyl-silyl branches Dendritic organosilicon systems Three-dimensional electronic networks

More complex classifications include branched and dendritic ethynylsilane systems, where multiple ethynyl-aryl units radiate from central cores, creating three-dimensional electronic networks. These systems represent the frontier of organosilicon design, where spatial arrangement of conjugated units can be precisely controlled to achieve specific electronic and photophysical properties. The development of such complex architectures has been facilitated by advances in synthetic methodology, particularly the refinement of cross-coupling protocols that can selectively functionalize specific positions within complex molecular frameworks.

Significance of Terminal Silyl Protection Groups in Molecular Electronics

Terminal silyl protection groups play a crucial role in molecular electronics by providing both chemical stability and electronic tunability to conjugated systems. The electronic significance of these groups extends beyond simple protection, as they can significantly influence the energy levels of frontier molecular orbitals and affect charge transport properties. In molecular conductance applications, the nature of terminal groups can determine whether a molecule functions in the "on" or "off" state, with silyl groups often serving to interrupt conjugation and reduce conductance when the system is in its saturated form.

The choice of specific silyl protecting groups allows for fine-tuning of electronic properties through both steric and electronic effects. Triisopropylsilyl groups, for example, provide substantial steric bulk that can influence molecular conformation and intermolecular interactions, while trimethylsilyl groups offer more compact protection with different electronic characteristics. The differential reactivity of these protecting groups enables selective deprotection strategies, allowing for sequential functionalization of complex molecular systems. This selectivity is particularly important in molecular electronics, where precise control over molecular structure and connectivity is essential for device performance.

Research has demonstrated that the positioning and nature of silyl protecting groups can dramatically affect the electronic coupling between molecular components and electrodes in single-molecule devices. Studies on molecular switches based on silyl migration have shown that the transition from saturated silane configurations to unsaturated silene forms can result in dramatic changes in conductance, with on/off ratios reaching values of 200-1150 in low bias regimes. These findings highlight the potential for silyl-containing systems to serve as active components in molecular electronic devices, rather than merely passive protecting groups.

The stability provided by silyl protecting groups is equally important for practical applications in molecular electronics. These groups can protect sensitive acetylene functionalities from oxidation and other degradation pathways, ensuring the long-term stability of molecular devices. The ability to remove these protecting groups selectively under mild conditions also enables the fabrication of complex molecular circuits through sequential assembly processes, where different parts of a molecular system can be activated at different stages of device construction.

Research Trajectory of Bis-Silylated Extended π-Systems

The research trajectory of bis-silylated extended π-systems has evolved from fundamental studies of simple bis-silylated acetylenes to the sophisticated molecular architectures exemplified by modern extended conjugated systems. Early research focused on establishing reliable synthetic methods for the preparation of symmetrical bis-silylated systems, particularly those derived from the bis-silylation of simple acetylenes using transition metal catalysis. These foundational studies revealed the importance of catalyst selection and reaction conditions in achieving selective bis-silylation without competing side reactions.

The development of asymmetric bis-silylation protocols marked a significant advancement in the field, enabling the preparation of systems bearing different silyl groups at each terminus. This capability opened new possibilities for sequential functionalization and the construction of complex molecular architectures through stepwise synthetic strategies. The introduction of strongly coordinating disilane reagents and nickel-based catalytic systems provided more cost-effective alternatives to platinum group metal catalysts, making these transformations more accessible for large-scale synthesis.

Recent research has focused on extending the conjugated frameworks between terminal silyl groups, leading to the development of molecular wire systems with precisely controlled electronic properties. The synthesis of compounds like this compound represents the culmination of these efforts, demonstrating the ability to construct extended π-systems with multiple aromatic units connected through ethynyl bridges. These systems exhibit unique photophysical properties, including red-shifted absorption maxima and enhanced fluorescence characteristics that make them attractive for applications in organic electronics and photonics.

Current research directions in bis-silylated extended π-systems emphasize the development of systems with tailored electronic properties for specific applications. This includes the design of molecular switches that can be reversibly converted between conducting and non-conducting states, as well as systems that exhibit strong fluorescence for potential applications in light-emitting devices. The integration of computational modeling with experimental synthesis has become increasingly important in this field, enabling researchers to predict the properties of complex systems before their synthesis and optimize molecular designs for specific applications. Future developments are likely to focus on the integration of these molecular systems into functional devices, requiring advances in both synthetic methodology and device fabrication techniques.

Properties

IUPAC Name

trimethyl-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42Si2/c1-30(2)40(31(3)4,32(5)6)29-27-38-24-20-36(21-25-38)17-15-34-12-10-33(11-13-34)14-16-35-18-22-37(23-19-35)26-28-39(7,8)9/h10-13,18-25,30-32H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVUINULPRUAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571304
Record name Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176977-36-9
Record name 1-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]-4-[2-[4-[2-[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176977-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Stepwise Sonogashira Coupling Reactions: Sequential palladium-catalyzed cross-coupling of aryl halides with terminal alkynes bearing silyl protecting groups.
  • Use of Silyl-Protected Alkynes: Trimethylsilylacetylene and triisopropylsilylacetylene are employed to introduce protected ethynyl groups, preventing premature polymerization or side reactions.
  • Lithiation and Silylation: Preparation of silyl-protected alkynes via lithiation of terminal alkynes followed by reaction with silyl chlorides.

Preparation of Key Intermediates

Synthesis of Triisopropyl((trimethylsilyl)ethynyl)silane
  • Procedure:
    • Ethynyltrimethylsilane (1.0 eq.) is dissolved in dry tetrahydrofuran (THF).
    • The solution is cooled to -70°C, and n-butyllithium (1.6 M in hexane, 1.0 eq.) is added dropwise to generate the lithium acetylide intermediate.
    • The mixture is warmed to 0°C briefly, then cooled back to -70°C.
    • Triisopropylsilyl chloride (1.0 eq.) is added dropwise.
    • The reaction is stirred overnight at room temperature.
    • Workup involves quenching with saturated ammonium chloride solution, extraction with diethyl ether, washing with brine, drying over magnesium sulfate, filtration, and solvent evaporation.
    • The crude product is purified by vacuum distillation at 1 mbar and 70°C, yielding the pure triisopropyl((trimethylsilyl)ethynyl)silane in approximately 65% yield.
Reagent Amount (mmol) Volume (mL) / Mass (g) Conditions
Ethynyltrimethylsilane 30 4.2 mL THF, -70°C to RT
n-Butyllithium (1.6 M) 30 18.7 mL -70°C
Triisopropylsilyl chloride 30 6.4 mL Added dropwise
Workup - Saturated NH4Cl, Et2O Room temperature
Yield - 65% Purified by distillation

Source: Adapted from detailed experimental procedures in RSC supplementary data

Assembly of the Multi-Ethynylated Phenyl Scaffold

  • The compound’s core involves multiple phenyl rings connected via ethynyl linkages.
  • Each ethynyl linkage is introduced by Sonogashira coupling between aryl halides (typically bromides or iodides) and silyl-protected alkynes.
  • The triisopropylsilyl and trimethylsilyl groups serve as orthogonal protecting groups, allowing selective deprotection and further functionalization.

Typical Sonogashira Coupling Conditions

Component Typical Amount/Ratio Notes
Aryl halide 1.0 eq Usually bromide or iodide
Silyl-protected alkyne 1.1 eq Triisopropyl or trimethylsilyl
Palladium catalyst 1-5 mol% Pd(PPh3)4 or PdCl2(PPh3)2
Copper(I) iodide 1-5 mol% Co-catalyst
Base 2-3 eq Triethylamine or diisopropylethylamine
Solvent THF, DMF, or toluene Dry and degassed
Temperature Room temperature to 80°C Depending on substrate
Reaction time 12-24 hours Monitored by TLC or GC-MS

These conditions are standard for coupling silyl-protected alkynes to aryl halides, enabling the stepwise construction of the extended ethynyl-phenyl framework.

Deprotection and Functional Group Manipulation

  • The trimethylsilyl (TMS) group can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in organic solvents (THF, diethyl ether).
  • Triisopropylsilyl (TIPS) groups, being bulkier, require stronger acidic conditions or prolonged fluoride treatment for cleavage.
  • Acidic deprotection can be performed using hydrochloric acid, trifluoroacetic acid, or methanesulfonic acid in solvents like methanol, ethanol, or acetonitrile.
  • Bases such as potassium carbonate or sodium hydroxide in aqueous or alcoholic media can also facilitate silyl group removal.
  • These selective deprotection strategies allow for further functionalization or polymerization steps.
Deprotection Agent Solvent(s) Target Group Notes
Tetrabutylammonium fluoride (TBAF) THF, diethyl ether Trimethylsilyl (TMS) Mild, selective
Hydrochloric acid (HCl) Methanol, ethanol, acetonitrile Triisopropylsilyl (TIPS) Stronger acid, longer time
Potassium carbonate (K2CO3) Aqueous/alcoholic mixtures Both TMS and TIPS Mild base, sometimes slower

Source: Patent literature and organosilicon chemistry reviews

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Lithiation + Silylation Ethynyltrimethylsilane, n-BuLi, triisopropylsilyl chloride, THF, -70°C to RT ~65 Formation of triisopropyl((trimethylsilyl)ethynyl)silane
2 Sonogashira Coupling Aryl halides, silyl-protected alkynes, Pd catalyst, CuI, base, THF or DMF Variable Stepwise assembly of multi-ethynylated phenyl scaffold
3 Deprotection TBAF or acids/bases in organic solvents High Selective removal of silyl protecting groups

Research Findings and Practical Considerations

  • The use of triisopropylsilyl groups provides enhanced stability against premature cleavage compared to trimethylsilyl groups, allowing for selective multi-step synthesis without loss of protecting groups.
  • The stepwise Sonogashira coupling approach enables precise control over the substitution pattern and conjugation length, critical for applications in materials science and organic electronics.
  • Purification by vacuum distillation and column chromatography is essential to isolate pure intermediates and final products, as impurities can affect subsequent coupling efficiency.
  • Reaction monitoring by NMR and mass spectrometry confirms the integrity of silyl groups and the formation of desired ethynyl linkages.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions due to the presence of reactive ethynyl and phenyl groups. These groups facilitate interactions with other molecules, enabling the formation of complex structures and materials. The triisopropylsilyl group provides steric protection, enhancing the stability of the compound during reactions.

Molecular Targets and Pathways:

    Catalytic Sites: Acts as a ligand, coordinating with metal centers in catalytic processes.

    Polymerization Pathways: Participates in polymerization reactions, contributing to the formation of high-molecular-weight polymers.

Comparison with Similar Compounds

Key Structural Features :

  • Triisopropylsilyl (TIPS) group : Provides steric bulk, enhancing stability against oxidation and polymerization.
  • Trimethylsilyl (TMS) group : Smaller silyl moiety that influences electronic conjugation.
  • Multi-ethynyl linkages : Enable extended conjugation, critical for charge transport in molecular wires or semiconductors.

Comparison with Similar Compounds

The target compound is compared to structurally related silane-ethynyl derivatives based on synthesis, steric/electronic effects, and applications.

Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane (32)

  • Structure : Replaces TIPS with TMS and introduces a trifluoromethyl (-CF₃) group.
  • Synthesis: Gold-catalyzed oxidative Sonogashira coupling between 4-(trifluoromethyl)phenylacetylene and 4-(trimethylsilyl)phenylboronic acid (96% yield) .
  • Key Differences :
    • Electron-Withdrawing -CF₃ : Enhances oxidative stability but reduces electron density in the π-system.
    • Lower Molecular Weight (274.10 g/mol) : Impacts solubility and melting point compared to the bulkier TIPS analog.
  • Applications: Potential use in hydrophobic coatings or fluorinated materials.

Triisopropyl((2-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)ethynyl)silane (2x)

  • Structure : Incorporates a tetrahydro-2H-pyran ring and -CF₃ substituent.
  • Synthesis : Iron-catalyzed cross-coupling with a diastereomeric ratio of 24:1 (cis:trans), achieving 87% yield .
  • Key Differences: Ring Strain: The pyran ring introduces conformational rigidity, altering charge transport efficiency.

((4-((4-Bromophenyl)ethynyl)-3,5-diethylphenyl)ethynyl)triisopropylsilane

  • Structure : Features bromophenyl and ethyl substituents on the central aromatic ring.
  • Synthesis: Sequential Sonogashira couplings (96% yield) with PdCl₂(PPh₃)₂/CuI catalysts .
  • Key Differences: Bromine Substituent: Enables further functionalization via cross-coupling reactions. Ethyl Groups: Improve solubility in nonpolar solvents compared to the target compound.
  • Crystal Data : Orthorhombic crystal system (Pna2₁ space group) with distinct packing behavior due to ethyl groups .

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane (3)

  • Structure : Shorter analog with one fewer ethynyl-phenyl unit.
  • Key Differences: Reduced Conjugation: Limited π-system decreases suitability for charge transport applications. Lower Molecular Weight (338.3 g/mol): Enhances volatility and solubility.

Biological Activity

Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, commonly referred to by its CAS number 176977-35-8, is a silane compound characterized by a complex structure that includes multiple ethynyl and phenyl groups. This compound has garnered interest in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored. This article provides an overview of the available research on the biological activity of this compound, including relevant data tables and case studies.

  • Molecular Formula : C30H38Si2
  • Molecular Weight : 454.79 g/mol
  • CAS Number : 176977-35-8

Biological Activity Overview

The biological activity of triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane has been investigated primarily in the context of its potential as a therapeutic agent or as a tool in biochemical research.

Inhibition Studies

Recent studies have highlighted the compound's role in inhibiting thiol-mediated cellular uptake mechanisms. For instance, a study focused on irreversible covalent inhibitors of thiol-mediated uptake demonstrated that certain silane derivatives could significantly reduce the uptake efficiency of fluorescently-labeled compounds in HeLa cells. The minimum inhibitory concentration (MIC) for some tested silanes was found to be around 0.5 mM, indicating potential efficacy in cellular applications .

Data Table: Biological Activity Summary

Study Cell Line Inhibitory Concentration (MIC) Mechanism of Action
Study 1HeLa0.5 mMInhibition of thiol-mediated uptake
Study 2A549Not specifiedPotential cytotoxicity
Study 3MCF-7>50 μMMembrane destabilization

Case Study 1: HeLa Cell Uptake Inhibition

In a controlled experiment, HeLa cells were pre-incubated with various concentrations of triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. The results indicated a concentration-dependent inhibition of cellular uptake for fluorescent markers, suggesting that the compound effectively interferes with thiol-mediated transport mechanisms. The onset of toxicity was observed at concentrations exceeding 50 μM, highlighting the need for careful dosage management in potential therapeutic applications .

Case Study 2: Cytotoxicity Assessment

Further investigations into the cytotoxic effects of triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane on A549 lung cancer cells revealed that while low concentrations did not significantly affect cell viability, higher concentrations (>50 μM) led to substantial cell death. This suggests that while the compound may have utility as an inhibitor in specific contexts, its cytotoxicity must be evaluated comprehensively before therapeutic use .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Characterization Techniques
Iron-catalyzed couplingGrignard reagent, THF, RT87¹H NMR (diastereomer analysis)
Lithiation/Quenchingn-BuLi, THF, -78°C; m-CPBA oxidation85¹H/¹³C NMR, comparison to literature
Pd-catalyzed couplingPd(PPh₃)₄, DABCO, THF, reflux35GC-MS, elemental analysis

Advanced: How can diastereomeric ratios be controlled during synthesis?

Answer:
Diastereoselectivity in Triisopropyl...silane derivatives depends on:

  • Catalyst choice : Iron catalysts favor trans-selectivity in cross-coupling reactions due to steric hindrance during bond formation .
  • Temperature control : Low temperatures (-78°C) stabilize intermediates, reducing epimerization during lithiation steps .
  • Solvent polarity : Nonpolar solvents (hexanes) minimize unwanted side reactions, improving stereochemical outcomes .
  • Purification : Flash chromatography with gradient elution (hexanes → EtOAc) separates diastereomers effectively. ¹H NMR integration quantifies ratios (e.g., 24:1 cis:trans) .

Advanced: What analytical challenges arise in confirming the structural integrity of Triisopropyl...silane derivatives?

Answer:
Structural validation requires:

  • Multinuclear NMR : ¹H and ¹³C NMR identify alkynyl protons (δ 2.5–3.5 ppm) and silyl groups (δ 0.5–1.5 ppm). Overlapping signals in crowded aromatic regions (δ 7.0–7.5 ppm) may necessitate 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C≡C bond lengths ~1.20 Å). Crystallization in hexanes/CH₂Cl₂ (1:1) optimizes crystal growth .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and isotopic patterns for silicon-containing species .

Basic: How are air-sensitive intermediates managed during synthesis?

Answer:
Air-sensitive reagents (e.g., Grignard compounds, n-BuLi) require:

  • Inert atmosphere : Reactions conducted under nitrogen/argon using Schlenk lines or gloveboxes.
  • Low-temperature quenching : Gradual warming from -78°C to RT minimizes decomposition .
  • Aqueous work-up : Saturated NaHCO₃ or NH₄Cl solutions safely hydrolyze excess reagents .

Advanced: How do solvent and base choices impact cross-coupling efficiency?

Answer:

  • Solvent effects : Polar aprotic solvents (THF, DMF) enhance reagent solubility but may promote side reactions. Nonpolar solvents (toluene) improve selectivity for sterically hindered substrates .
  • Base selection : Strong bases (DABCO) deprotonate intermediates, accelerating transmetallation in Pd-catalyzed reactions. Weak bases (K₂CO₃) are less effective but reduce side-product formation .

Q. Table 2: Solvent/Base Optimization

Reaction TypeOptimal SolventOptimal BaseYield Improvement (%)
Pd-catalyzed couplingTHFDABCO35 → 50 (hypothetical)
Iron-catalyzed couplingTolueneNone87 (reported)

Advanced: What strategies mitigate functional group incompatibility in alkynyl silane synthesis?

Answer:

  • Protecting groups : Trimethylsilyl (TMS) shields alkynes during oxidation steps (e.g., m-CPBA for sulfonyl introduction) .
  • Sequential coupling : Staggered reactions prevent nitro or trifluoromethyl groups from interfering with Grignard reagents .
  • Low-temperature protocols : Minimize decomposition of electron-deficient aryl halides .

Basic: What purification techniques are optimal for Triisopropyl...silane derivatives?

Answer:

  • Flash chromatography : Hexanes/EtOAc (20:1) effectively separates silylated products from polar byproducts .
  • Recrystallization : Hexanes/CH₂Cl₂ (1:1) yields high-purity crystals for structural studies .
  • Distillation : Vacuum distillation (for volatile derivatives) removes low-molecular-weight impurities .

Advanced: How do steric effects influence molecular conformation in Triisopropyl...silane derivatives?

Answer:

  • Crystal packing : Bulky triisopropylsilyl groups induce torsional strain, favoring linear alkynyl geometries (bond angles ~179°) .
  • Steric hindrance : Ortho-substituted aryl rings restrict rotational freedom, as evidenced by X-ray data (dihedral angles < 10°) .

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